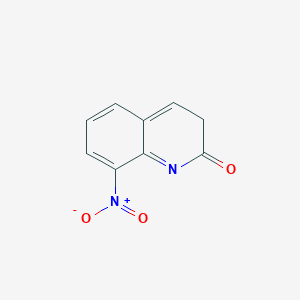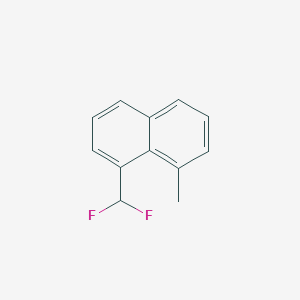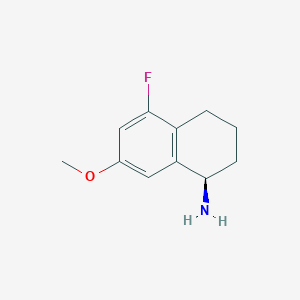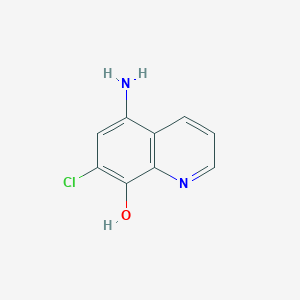
5-Aminoisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoisoquinoline-4-carboxylic acid: is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by subsequent functional group transformations. For instance, the Skraup synthesis is a well-known method for synthesizing quinoline derivatives, which can be adapted for isoquinoline synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as metal catalysts or acidic media, can enhance the yield and efficiency of the synthesis process. Microwave-assisted synthesis and solvent-free reactions are also explored for greener and more sustainable production methods .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced isoquinoline compounds, and various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Aminoisoquinoline-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in host-guest chemistry, forming inclusion complexes with cyclodextrins .
Medicine: Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Aminoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but without the amino and carboxylic acid groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different substitution patterns.
5-Aminoisoquinoline: A closely related compound without the carboxylic acid group.
Uniqueness: 5-Aminoisoquinoline-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
5-aminoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,11H2,(H,13,14) |
Clé InChI |
SDDDXRGZJUUZHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2C(=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)




![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
